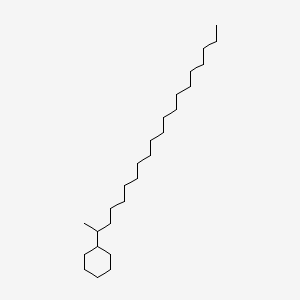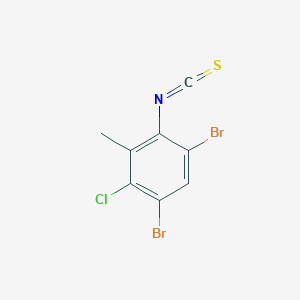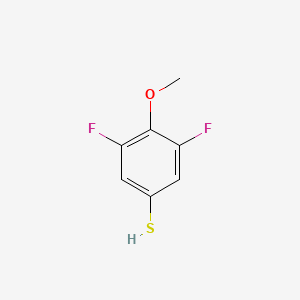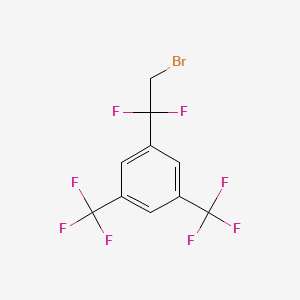
2-Cyclohexyleicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyleicosane is an organic compound with the molecular formula C26H52. It is a derivative of eicosane, where a cyclohexyl group is attached to the second carbon of the eicosane chain. This compound is known for its unique structural properties and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyleicosane typically involves the alkylation of cyclohexane with a suitable eicosane derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with 1-bromo-nonadecane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyleicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd catalyst, elevated temperature and pressure.
Substitution: Br2, Cl2, UV light, inert solvents like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Cyclohexyl ketones, cyclohexyl carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexyleicosanes.
Applications De Recherche Scientifique
2-Cyclohexyleicosane has several applications in scientific research:
Chemistry: Used as a model compound in studying hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.
Medicine: Explored for its role in drug delivery systems and as a hydrophobic moiety in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive
Mécanisme D'action
The mechanism of action of 2-Cyclohexyleicosane involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl group can enhance the hydrophobic interactions with lipid membranes, facilitating its incorporation into biological systems. Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simple cycloalkane with similar hydrophobic properties.
Eicosane: A straight-chain hydrocarbon with a similar carbon backbone.
Cyclohexylmethane: A compound with a cyclohexyl group attached to a methane molecule
Uniqueness
2-Cyclohexyleicosane is unique due to its combination of a long eicosane chain and a cyclohexyl group. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
4443-56-5 |
|---|---|
Formule moléculaire |
C26H52 |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
icosan-2-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(2)26-23-20-18-21-24-26/h25-26H,3-24H2,1-2H3 |
Clé InChI |
JKGLILLLSMITKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)



![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)




![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)


